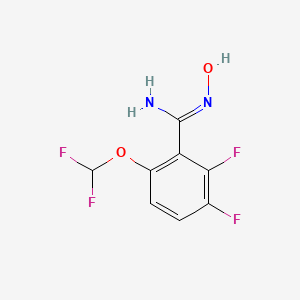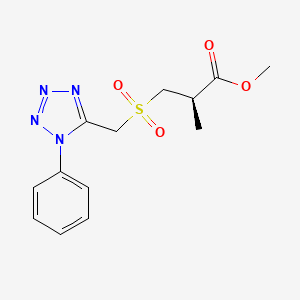
3-Hydroxy-2R,3-dimethyl-butane-1-sulfonic acid p-tolyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2R,3-dimethyl-butane-1-sulfonic acid p-tolyl ester is a chemical compound with the molecular formula C13H20O4S and a molecular weight of 272.36 g/mol . This compound is known for its unique structure, which includes a sulfonic acid ester group and a hydroxy group on a butane backbone. It is used in various chemical and industrial applications due to its reactivity and functional properties.
Méthodes De Préparation
The synthesis of 3-Hydroxy-2R,3-dimethyl-butane-1-sulfonic acid p-tolyl ester typically involves the esterification of 3-hydroxy-2R,3-dimethyl-butane-1-sulfonic acid with p-tolyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. Industrial production methods may involve continuous flow processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
3-Hydroxy-2R,3-dimethyl-butane-1-sulfonic acid p-tolyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
3-Hydroxy-2R,3-dimethyl-butane-1-sulfonic acid p-tolyl ester is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2R,3-dimethyl-butane-1-sulfonic acid p-tolyl ester involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and sulfonic acid ester groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with the active site residues, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to specific receptor sites and altering their conformation .
Comparaison Avec Des Composés Similaires
3-Hydroxy-2R,3-dimethyl-butane-1-sulfonic acid p-tolyl ester can be compared with similar compounds such as:
3-Hydroxy-2R,3-dimethyl-butane-1-sulfonic acid methyl ester: This compound has a methyl ester group instead of a p-tolyl ester group, which affects its reactivity and applications.
3-Hydroxy-2R,3-dimethyl-butane-1-sulfonic acid ethyl ester: Similar to the methyl ester, the ethyl ester variant has different physical and chemical properties due to the presence of an ethyl group.
3-Hydroxy-2R,3-dimethyl-butane-1-sulfonic acid benzyl ester: The benzyl ester group provides additional stability and can influence the compound’s interaction with biological targets.
These comparisons highlight the uniqueness of this compound in terms of its structure and functional properties.
Propriétés
Formule moléculaire |
C13H20O4S |
|---|---|
Poids moléculaire |
272.36 g/mol |
Nom IUPAC |
(4-methylphenyl) (2R)-3-hydroxy-2,3-dimethylbutane-1-sulfonate |
InChI |
InChI=1S/C13H20O4S/c1-10-5-7-12(8-6-10)17-18(15,16)9-11(2)13(3,4)14/h5-8,11,14H,9H2,1-4H3/t11-/m0/s1 |
Clé InChI |
BYWXXDBTSPGGFS-NSHDSACASA-N |
SMILES isomérique |
CC1=CC=C(C=C1)OS(=O)(=O)C[C@H](C)C(C)(C)O |
SMILES canonique |
CC1=CC=C(C=C1)OS(=O)(=O)CC(C)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,6-Diazaspiro[3.3]heptane-2-carboxylic acid, 6-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B15130590.png)
![[1-Hydroxy-8,8,13-trimethyl-17-methylidene-16-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4,15-trien-10-yl] acetate](/img/structure/B15130591.png)
![5,7-Dihydroxy-3-[4-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)phenyl]-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B15130594.png)


![4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15130613.png)
![(NZ)-N-[1-(2-aminophenyl)ethylidene]hydroxylamine](/img/structure/B15130621.png)
![1,4-Bis-(4-fluoro-benzyl)-[1,4]diazepane](/img/structure/B15130624.png)


